(S)-4-Hydroxy 4'-Methoxy Propranolol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

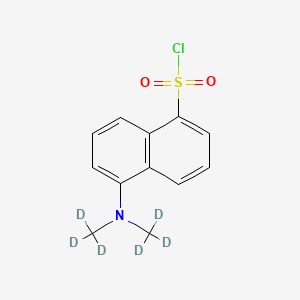

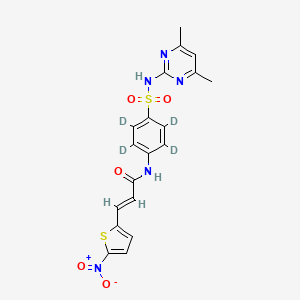

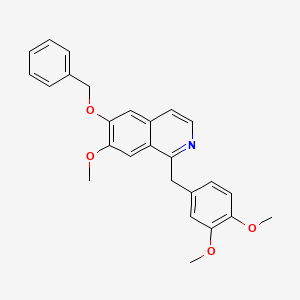

“(S)-4-Hydroxy 4’-Methoxy Propranolol” is a protected (S)-Propranolol metabolite . Its molecular formula is C17H23NO3 and it has a molecular weight of 289.37 .

Molecular Structure Analysis

The molecular structure of “(S)-4-Hydroxy 4’-Methoxy Propranolol” is based on its molecular formula, C17H23NO3 . Unfortunately, I could not find more detailed information on its molecular structure.Wissenschaftliche Forschungsanwendungen

Intermediate in Propranolol Synthesis

“(S)-4-Methoxy Propranolol” is an intermediate in the synthesis of propranolol . Propranolol is a beta blocker used in the treatment of high blood pressure and heart conditions. The compound plays a crucial role in the production of this important medication .

Pharmaceutical Testing

“(S)-4-Methoxy Propranolol” can be used for pharmaceutical testing . It can serve as a reference standard for accurate results in pharmaceutical research and development .

Glucuronidation Studies

Research has shown that “(S)-4-Hydroxy 4’-Methoxy Propranolol” can be glucuronidated by certain enzymes of the human UGT1 and UGT2 families . This process is important in the metabolism of many drugs, as it makes them more water-soluble and therefore easier to excrete .

Stereoselectivity Studies

The compound can be used in studies investigating the stereoselective glucuronidation of substrates . This research can provide valuable insights into how different forms of a drug are metabolized in the body .

In Vitro Metabolism Studies

“(S)-4-Hydroxy 4’-Methoxy Propranolol” can be used in in vitro metabolism studies . These studies can help researchers understand how a drug is metabolized in the body, which can inform dosing decisions and potential drug interactions .

Molecular Docking Studies

Molecular docking studies can be performed with “(S)-4-Hydroxy 4’-Methoxy Propranolol” to explain the stereoselective glucuronidation of the substrates . This can provide valuable insights into the interactions between the compound and enzymes, which can inform drug design .

Wirkmechanismus

Target of Action

The primary target of (S)-4-Hydroxy 4’-Methoxy Propranolol is the beta-adrenergic receptors in the heart . These receptors are part of the sympathetic nervous system and are found in the heart and other organs of the body .

Mode of Action

(S)-4-Hydroxy 4’-Methoxy Propranolol acts as a competitive non-selective beta-receptor antagonist . It works by blocking beta-adrenergic receptors, leading to decreased force and rate of heart contractions . This compound prevents the action of two naturally occurring substances: epinephrine and norepinephrine .

Biochemical Pathways

The compound affects the glucuronidation pathway . Glucuronidation is a process where enzymes known as UDP-glucuronosyltransferases (UGTs) transfer the sugar moiety from the cofactor UDP-glucuronic acid (UDPGA) to a nucleophilic group of the substrate, forming β-D-glucuronides . These are more water-soluble than the substrates and are readily excreted via urine or bile .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its glucuronidation by all 19 members of the human UGT1 and UGT2 families . UGT1A7, UGT1A9, UGT1A10, and UGT2A1 were found to glucuronidate the compound, with UGT1A7, UGT1A9, and UGT2A1 mainly acting on (S)-4-Hydroxy 4’-Methoxy Propranolol .

Result of Action

The result of the compound’s action is a decrease in the force and rate of heart contractions . This can be beneficial in conditions where a reduction in heart rate is desirable, such as in tachycardia .

Eigenschaften

IUPAC Name |

(2S)-1-(4-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXOFAQEGCLAOX-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C2=CC=CC=C21)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

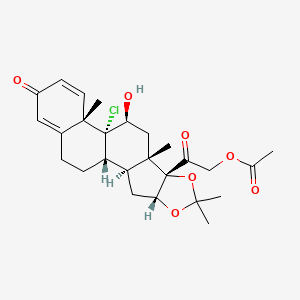

![2-[(Diethylamino)methyl]-4-nitrophenol-d10](/img/structure/B588070.png)